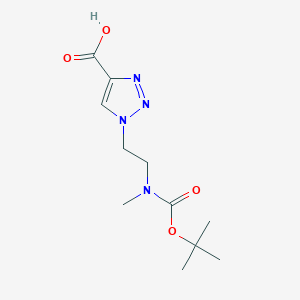
2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, also known as 2-Azido-1-DFPE, is an organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 145°C and a boiling point of 200°C. 2-Azido-1-DFPE is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Scientific Research Applications
Corrosion Inhibition
A study introduced Schiff base ligands and their cadmium(II) complexes, highlighting their potential as corrosion inhibitors on mild steel in acidic conditions. The use of azide complexes, including a similar azido functional group as in 2-azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, demonstrated significant corrosion inhibition properties. This was validated through electrochemical measurements and microscopic imaging, suggesting a novel approach to corrosion engineering through the application of such compounds (Das et al., 2017).
Synthesis and Characterization of Novel Compounds
The chemical synthesis and characterization of a compound using a process involving 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material was explored. This compound underwent various analyses, including spectroscopy and thermal stability assessments. The study also evaluated the compound's cytotoxicity and its interactions with human serum albumin, indicating potential biological applications and insights into pharmacokinetics (Govindhan et al., 2017).
Photoredox Alkylazidation
A novel photoredox catalysis method for alkylazidation of alkenes was presented, utilizing sodium azide and heteroarenium salts. This method facilitates the incorporation of an azido group and a dihydropyridinyl group across C=C bonds. It represents a significant advancement in alkene difunctionalization, offering a practical and distinct alternative for synthesizing azido-containing compounds, showcasing the versatility of azido functional groups in synthetic chemistry (Yang et al., 2020).
Antitumor Activity
Research into 3,5-bis(arylidene)piperidin-4-ones containing 2-azidoethyl groups led to the identification of compounds exhibiting high cytotoxic activity against various cancer cell lines. The study underscores the significance of maintaining the 1,5-diaryl-3-oxo-1,4-pentadiene moiety for antitumor agent development based on 3,5-bis(arylidene)piperidin-4-ones, indicating the potential therapeutic applications of azidoethyl-substituted compounds (Bykhovskaya et al., 2017).
Microwave-Assisted Synthesis and Antibacterial Activity
A study on the microwave-assisted synthesis of piperidine-containing compounds revealed their antibacterial properties. This synthesis approach emphasizes the role of azide and related compounds in developing new antibacterial agents, showcasing the utility of microwave irradiation in enhancing the synthesis efficiency and the potential for medical applications (Merugu et al., 2010).
properties
IUPAC Name |
2-azido-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-9(10,11)7-2-4-15(5-3-7)8(16)6-13-14-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIIFBWIFWIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















